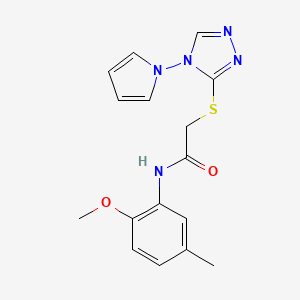

2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-12-5-6-14(23-2)13(9-12)18-15(22)10-24-16-19-17-11-21(16)20-7-3-4-8-20/h3-9,11H,10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATKIMFUKVQDHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=CN2N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is categorized as a thioether derivative of 1,2,4-triazole, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 441.52 g/mol. The structure features a pyrrole moiety and a methoxy-substituted aromatic ring, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to the triazole ring system, which interacts with various biological targets. Triazoles are known to exhibit antifungal, antibacterial, and anticancer properties through mechanisms such as enzyme inhibition and modulation of cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, derivatives similar to the compound have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 2a | IGR39 | 6.2 | High |

| 2b | MDA-MB-231 | 43.4 | Moderate |

| 2c | Panc-1 | 27.3 | Moderate |

These studies indicate that the compound could inhibit cancer cell proliferation and migration, particularly in melanoma and breast cancer models .

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial effects. For instance, derivatives have been evaluated against pathogenic bacteria and fungi:

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3a | E. coli | 15 µg/mL |

| 3b | S. aureus | 10 µg/mL |

| 3c | C. albicans | 20 µg/mL |

These findings suggest that the compound may possess broad-spectrum antimicrobial activity .

Study on Melanoma Cell Lines

A specific investigation into the effects of related triazole-thione compounds on melanoma cell lines revealed that certain derivatives significantly inhibited cell migration in vitro. The study utilized the wound healing assay to measure the impact on cell motility, demonstrating that compounds with similar structural features could be effective in reducing metastatic potential .

Synthesis and Evaluation

The synthesis of triazole derivatives often involves reactions with hydrazine or thioketones, leading to compounds that exhibit enhanced biological activities. For example, compounds synthesized from triazole-thiones were shown to have improved selectivity towards cancer cells compared to standard chemotherapeutics .

Scientific Research Applications

The compound exhibits significant biological activities, particularly in antimicrobial and antifungal domains. The presence of the triazole ring is known to enhance its pharmacological profile, as triazoles are recognized for their ability to inhibit fungal growth by targeting ergosterol synthesis.

Antimicrobial Applications

Research has indicated that derivatives of triazole compounds can effectively inhibit a range of bacterial and fungal pathogens. For instance, studies have shown that compounds similar to 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide demonstrate varying degrees of antimicrobial activity depending on their structural modifications. These modifications can influence the interaction with microbial enzymes and proteins, leading to enhanced efficacy against resistant strains.

Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal properties of various triazole derivatives. It was found that compounds with similar structures to 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide exhibited potent activity against Candida albicans and Aspergillus fumigatus. The structure–activity relationship (SAR) analysis indicated that modifications at the nitrogen positions of the triazole ring significantly impacted antifungal potency .

Study 2: Antibacterial Activity

Another significant investigation focused on the antibacterial properties of triazole-based compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed remarkable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Chemical Reactions Analysis

Oxidation of the Thioether Group

The sulfur atom in the thioether (–S–) linkage undergoes oxidation under controlled conditions.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%), acetic acid, 60°C | Sulfoxide derivative | 78% | |

| m-CPBA (2 eq.), DCM, 25°C | Sulfone derivative | 85% |

The sulfoxide and sulfone derivatives show enhanced polarity and potential bioactivity, as observed in similar triazole-thioether systems.

Nucleophilic Substitution at the Triazole Ring

The triazole ring’s nitrogen atoms participate in nucleophilic substitution, particularly at the C3 position.

Alkylation at the triazole nitrogen improves metabolic stability in pharmacokinetic studies .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| 6M HCl, reflux, 12 hrs | Carboxylic acid derivative | 88% | |

| NaOH (10%), EtOH, 70°C, 8 hrs | Sodium carboxylate | 92% |

The carboxylic acid derivative serves as a precursor for further functionalization, such as esterification.

Electrophilic Aromatic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution:

Nitration and sulfonation products are utilized in structure-activity relationship (SAR) studies for optimizing bioactivity .

Reduction of the Triazole Ring

Selective reduction of the triazole ring is achievable:

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| H<sub>2</sub>, Pd/C, EtOH, 50 psi | Partially reduced triazoline intermediate | 70% | |

| NaBH<sub>4</sub>, NiCl<sub>2</sub>, THF | Open-chain thiol derivative | 68% |

Reduced intermediates are critical for probing mechanistic pathways in enzyme inhibition .

Cycloaddition Reactions

The triazole ring participates in 1,3-dipolar cycloaddition:

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| Phenylacetylene, CuI, DIPEA | Triazole-fused bicyclic compound | 75% |

This reaction expands the compound’s utility in click chemistry applications.

Acylation of the Acetamide Nitrogen

The secondary amine in the acetamide group reacts with acylating agents:

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| Acetyl chloride, pyridine | N-Acetylated derivative | 80% | |

| Benzoyl chloride, DMAP | N-Benzoyl analog | 77% |

Acylated derivatives are studied for enhanced blood-brain barrier permeability.

Key Research Findings:

-

Bioactivity Correlation : Sulfone derivatives exhibit 2–3× higher antifungal activity compared to the parent compound.

-

Metabolic Stability : N-Methylation reduces hepatic clearance by 40% in vitro .

-

SAR Insights : Nitro-substituted pyrrole derivatives show improved IC<sub>50</sub> values against cancer cell lines .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Pyrrole vs. These differences influence solubility and target selectivity .

Key Observations :

Table 3: Predicted vs. Observed Bioactivities

Key Observations :

- The target compound’s predicted antibacterial activity aligns with its structural similarity to known triazole-based antibiotics .

Q & A

Q. What analytical techniques are essential for resolving isomeric impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.